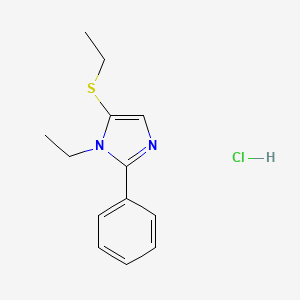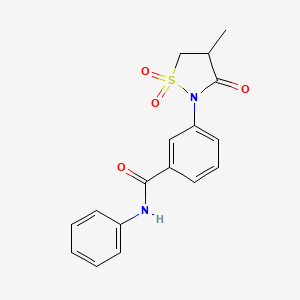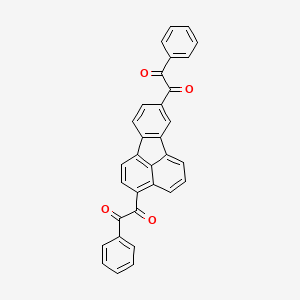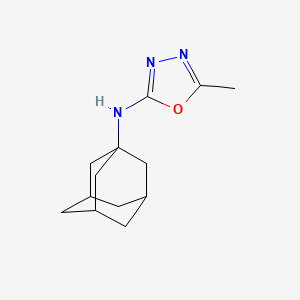![molecular formula C18H22N2O4S B5187970 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that was first synthesized in 1991. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor effects, both in vitro and in vivo, through its ability to inhibit COX-2. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has several advantages as a tool for scientific research. It is a selective inhibitor of COX-2, which allows researchers to study the specific role of COX-2 in various biological processes. It is also a well-characterized compound that has been extensively studied, and is commercially available from multiple sources.
However, there are also some limitations to the use of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds that inhibit COX-2. In addition, its selectivity for COX-2 may not be absolute, and it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the study of the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in combination with other drugs, particularly in the context of cancer treatment. Finally, there is ongoing research on the role of COX-2 in various biological processes, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide will likely continue to be an important tool for studying this enzyme.
Synthesemethoden
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with ethyl 4-phenoxybutanoate in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been widely used in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, and has been studied in the context of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c19-25(22,23)17-10-8-15(9-11-17)12-13-20-18(21)7-4-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIFGRXUVWDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)


![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(trans-4-hydroxycyclohexyl)amino]nicotinamide](/img/structure/B5187936.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)
![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5187989.png)